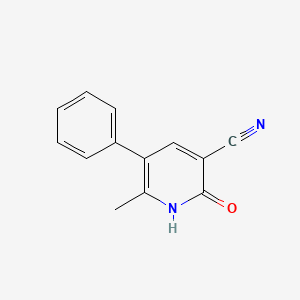

2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Description

The exact mass of the compound Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-6-methyl-5-phenylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-6-methyl-5-phenylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(16)15-9/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKMRMSCUYJJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195210 | |

| Record name | Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4241-12-7 | |

| Record name | 1,2-Dihydro-6-methyl-2-oxo-5-phenyl-3-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4241-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4241-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-6-METHYL-2-OXO-5-PHENYL-3-PYRIDINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN83EB65I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, a substituted pyridone derivative of interest in medicinal chemistry. This document details a plausible synthetic route, predicted analytical data, and explores the potential therapeutic applications based on the known activities of structurally related compounds.

Introduction

Substituted 2-pyridone scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] The title compound, 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, incorporates several key pharmacophoric features: a 2-pyridone ring, a phenyl substituent, a methyl group, and a nitrile functionality. The 2-pyridone moiety can exist in tautomeric equilibrium with its 2-hydroxypyridine form. These structural motifs are known to impart a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This guide outlines a practical synthetic approach and provides a detailed characterization profile for this promising heterocyclic compound.

Synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

A highly efficient and convergent approach for the synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile is a one-pot, three-component reaction. This method involves the condensation of an aromatic aldehyde, an active methylene compound, and a β-dicarbonyl compound. For the target molecule, the specific reactants are benzaldehyde, malononitrile, and ethyl acetoacetate, typically in the presence of a basic catalyst such as piperidine.

Proposed Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: One-pot synthesis of the target compound.

Experimental Protocol

Materials:

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Piperidine (0.1 eq)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Distilled water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and ethanol.

-

To this mixture, add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.

-

Characterize the purified product using spectroscopic methods (NMR, IR, MS) and elemental analysis.

Characterization Data

The following table summarizes the predicted and expected analytical data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile based on the analysis of structurally similar compounds.[5]

| Analytical Technique | Expected Data |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | Expected in the range of 200-250 °C |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| Infrared (IR) ν (cm⁻¹) | 3400-3200 (O-H/N-H), 2220-2230 (C≡N), 1650-1670 (C=O), 1600 (C=C) |

| ¹H NMR (DMSO-d₆) δ (ppm) | 12.0-12.5 (s, 1H, OH/NH), 7.2-7.6 (m, 5H, Ar-H), 8.0-8.2 (s, 1H, Pyridine-H4), 2.4-2.6 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 160-165 (C=O), 155-160 (C6), 150-155 (C2), 135-140 (Ar-C), 128-130 (Ar-CH), 118-120 (C≡N), 105-110 (C5), 90-95 (C3), 18-20 (CH₃) |

| Mass Spectrometry (m/z) | [M+H]⁺ at 211.08 |

Potential Biological Activity and Signaling Pathways

While the specific biological activities of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile have not been extensively reported, the structural motifs present suggest a high potential for pharmacological activity. 2-Pyridone derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

Anticancer Potential

Many substituted pyridones have demonstrated significant cytotoxic effects against various cancer cell lines. The phenyl group at the 5-position can enhance lipophilicity and promote interactions with hydrophobic pockets in biological targets. The nitrile group can act as a hydrogen bond acceptor, further contributing to binding affinity. One of the key signaling pathways often implicated in the anticancer activity of such compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. For instance, compounds with a similar core structure have been investigated as inhibitors of kinases like Pim-1.[6]

Caption: Potential mechanism of anticancer activity.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. The proposed one-pot, multi-component synthesis offers an efficient and accessible route to this novel heterocyclic compound. The predicted characterization data serves as a valuable reference for researchers undertaking its synthesis. Based on the well-documented biological activities of related 2-pyridone derivatives, this molecule represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 5. Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

chemical and physical properties of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile (CAS No. 4241-12-7). Due to the limited availability of direct experimental data for this specific compound, this document combines available information with predicted data and analogous compound analysis to offer a thorough profile for research and drug development purposes. This guide covers chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a discussion of potential biological significance based on its structural motifs. All quantitative data is presented in structured tables, and a detailed experimental workflow for synthesis and characterization is provided.

Introduction

2-Hydroxy-6-methyl-5-phenylnicotinonitrile is a substituted pyridine derivative. The nicotinonitrile scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and antioxidant properties. The presence of a phenyl group and a hydroxypyridine moiety suggests potential for diverse chemical interactions and biological targeting. This guide aims to consolidate the current knowledge on this compound and provide a foundational resource for its further investigation.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile is presented below. It is important to note that much of the quantitative data is based on computational predictions and requires experimental validation.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | 2-Hydroxy-6-methyl-5-phenylnicotinonitrile |

| Synonyms | 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile |

| CAS Number | 4241-12-7 |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.24 g/mol |

| Canonical SMILES | CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2 |

| InChI Key | Not available |

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data. For comparison, experimental data for structurally similar compounds are included where available.

| Property | Value (Predicted unless stated) | Analogous Compound Data |

| Melting Point | Not available | 2-Hydroxy-5-methylpyridine: 183-187 °C (experimental)[1] |

| Boiling Point | 417.4 °C at 760 mmHg | Not available |

| Solubility | Not available | Nicotinonitrile derivatives often exhibit solubility in organic solvents like DMSO and DMF. |

| pKa | Not available | Pyridine derivatives typically have a pKa in the range of 5-6 for the pyridine nitrogen. The hydroxyl group would have a pKa around 10. |

| LogP | Not available | - |

Experimental Protocols

Proposed Synthesis via Gewald Reaction

Reaction Scheme:

References

Spectroscopic Analysis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile: A Technical Overview

Disclaimer: Following a comprehensive search, specific experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound 2-Hydroxy-6-methyl-5-phenylnicotinonitrile could not be located in the available public domain literature and databases. This suggests that the compound may be novel or its characterization data has not been widely published.

This guide, therefore, provides a foundational framework for researchers, scientists, and drug development professionals on the standard methodologies and expected data for the spectroscopic characterization of a novel substituted nicotinonitrile derivative like 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.

Introduction to Spectroscopic Characterization

The structural elucidation of a novel organic compound is a cornerstone of chemical and pharmaceutical research. A combination of spectroscopic techniques is employed to determine the molecular structure, connectivity of atoms, and functional groups present. For a molecule such as 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Expected Spectroscopic Data

While experimental data is unavailable, we can predict the expected spectral features for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile based on its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10-12 | Singlet | 1H | -OH (Hydroxy) |

| ~ 7.3-7.6 | Multiplet | 5H | -C₆H₅ (Phenyl) |

| ~ 8.0-8.2 | Singlet | 1H | H-4 (Pyridinone ring) |

| ~ 2.4 | Singlet | 3H | -CH₃ (Methyl) |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160-165 | C=O (C-2, Pyridinone tautomer) |

| ~ 155-160 | C-6 |

| ~ 140-145 | C-4 |

| ~ 128-135 | Phenyl carbons |

| ~ 115-120 | -CN (Nitrile) |

| ~ 110-115 | C-5 |

| ~ 105-110 | C-3 |

| ~ 20 | -CH₃ |

Table 3: Predicted IR Absorption Bands for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3200-3400 | Broad | O-H stretch (Hydroxy) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2220-2260 | Sharp, Medium | C≡N stretch (Nitrile) |

| 1640-1680 | Strong | C=O stretch (Pyridinone tautomer) |

| 1550-1600 | Medium-Strong | C=C stretch (Aromatic/Pyridinone) |

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

| m/z | Interpretation |

| [M]+• | Molecular ion peak |

| [M-CH₃]+ | Loss of a methyl group |

| [M-HCN]+ | Loss of hydrogen cyanide |

| [M-CO]+ | Loss of carbon monoxide |

| [C₆H₅]+ | Phenyl fragment |

Experimental Protocols: A General Workflow

The following outlines the standard experimental procedures for obtaining the spectroscopic data for a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such a molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns that provide structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of a novel compound using spectroscopic methods.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Technical Guide: Solubility and Stability of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework and best-practice methodologies for evaluating the solubility and stability of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. As there is limited publicly available experimental data for this specific compound, the quantitative results and degradation pathways presented herein are illustrative and intended to serve as a guide for experimental design and data interpretation.

Introduction

2-Hydroxy-6-methyl-5-phenylnicotinonitrile is a substituted cyanopyridine derivative. The nicotinonitrile scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] A thorough understanding of the physicochemical properties, particularly solubility and stability, is a critical prerequisite for the development of any new chemical entity for therapeutic use. These parameters directly influence bioavailability, formulation design, storage conditions, and shelf-life.

This technical guide outlines detailed experimental protocols for determining the aqueous and solvent solubility of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, as well as its stability under forced degradation conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The following protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.[4]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the steps to determine the solubility of the target compound in various media.

2.1.1 Materials and Reagents

-

2-Hydroxy-6-methyl-5-phenylnicotinonitrile (purity >99%)

-

Water (HPLC Grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl), pH 1.2

-

Acetate Buffer, pH 4.5

-

Ethanol (ACS Grade)

-

Dimethyl Sulfoxide (DMSO, ACS Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (ACS Grade)

2.1.2 Equipment

-

Orbital shaker incubator

-

Analytical balance

-

Centrifuge

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm, PTFE or equivalent)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

2.1.3 Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

2.1.4 Procedure

-

Add an excess amount of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment must be confirmed visually.[4]

-

Add a known volume (e.g., 1 mL) of the desired solvent or buffer to the vial.

-

Securely cap the vials and place them in an orbital shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Illustrative Solubility Data

The following table presents hypothetical solubility data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. This data illustrates the expected low aqueous solubility for a molecule with its structure, a common challenge for poorly soluble drugs.[5][6][7]

| Solvent/Medium | Temperature (°C) | Hypothetical Solubility (µg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | 5.2 |

| Acetate Buffer (pH 4.5) | 25 | 2.1 |

| HPLC Grade Water | 25 | 1.8 |

| PBS (pH 7.4) | 25 | 1.5 |

| 0.1 N HCl (pH 1.2) | 37 | 8.9 |

| PBS (pH 7.4) | 37 | 2.5 |

| Ethanol | 25 | 150.7 |

| DMSO | 25 | > 10,000 |

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[8][9][10][11] The conditions outlined below are based on ICH guideline Q1A(R2).

Experimental Protocol: Forced Degradation

3.1.1 Stability-Indicating HPLC Method A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[12][13][14] A hypothetical reversed-phase HPLC method is described:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

3.1.2 Stress Conditions

-

Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours.

-

Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

3.1.3 Sample Analysis

-

Prepare samples at a concentration of ~1 mg/mL.

-

At specified time points, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before dilution.

-

Dilute the samples with mobile phase to a suitable concentration (~50 µg/mL).

-

Analyze by the stability-indicating HPLC method.

-

Calculate the percentage degradation and determine the relative retention times (RRT) of any degradation products.

Illustrative Forced Degradation Data

This table summarizes potential outcomes from a forced degradation study. Significant degradation is expected under basic and oxidative conditions due to the likely hydrolysis of the nitrile and susceptibility of the pyridine ring.

| Stress Condition | Duration | Hypothetical Degradation (%) | Major Degradants (RRT) |

| 0.1 N HCl, 60°C | 24 h | ~5% | DP1 (0.75) |

| 0.1 N NaOH, RT | 4 h | ~35% | DP2 (0.62), DP3 (0.51) |

| 3% H₂O₂, RT | 24 h | ~20% | DP4 (0.88), DP5 (1.15) |

| Thermal (80°C, solid) | 72 h | <1% | Not Applicable |

| Photolytic (ICH Q1B) | - | ~2% | Minor peaks observed |

DP = Degradation Product; RRT = Relative Retention Time to the parent peak.

Proposed Degradation Pathway

Based on the chemical structure, the primary sites susceptible to degradation are the nitrile group and the electron-rich pyridine ring. A plausible degradation pathway involves hydrolysis of the nitrile to a carboxamide and subsequently to a carboxylic acid, particularly under basic conditions. Oxidation could lead to the formation of an N-oxide on the pyridine ring.

Caption: Proposed Degradation Pathways for the title compound.

Conclusion

This guide provides a detailed framework for the systematic evaluation of the solubility and stability of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. The experimental protocols are based on established scientific principles and regulatory guidelines, forming a solid foundation for the characterization of this and similar compounds. The illustrative data highlights the potential challenges, such as low aqueous solubility and susceptibility to hydrolytic and oxidative degradation, that researchers may encounter. Executing these studies is a mandatory step in the drug development process, providing critical data for formulation scientists and ensuring the quality, safety, and efficacy of the potential drug product.

References

- 1. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. onyxipca.com [onyxipca.com]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. apicule.com [apicule.com]

- 11. pharmatimesofficial.com [pharmatimesofficial.com]

- 12. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Nicotinonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitrile derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Substituted nicotinonitriles have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of substituted nicotinonitrile derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives are summarized in the table below, highlighting their efficacy.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | |||

| Derivative 5g | MCF-7 (Breast), HCT-116 (Colon) | ~ 1-3 | [1] |

| Derivative 7i | MCF-7 (Breast), HCT-116 (Colon) | ~ 1-3 | [1] |

| Derivative 8 | MCF-7 (Breast), HCT-116 (Colon) | ~ 1-3 | [1] |

| Derivative 9 | MCF-7 (Breast), HCT-116 (Colon) | ~ 1-3 | [1] |

| Derivative 7b | MCF-7 (Breast), HCT-116 (Colon) | ~ 5 | [1] |

| Derivative 7d | MCF-7 (Breast), HCT-116 (Colon) | ~ 5 | [1] |

| Derivative 7f | MCF-7 (Breast), HCT-116 (Colon) | ~ 5 | [1] |

| Series 2 | |||

| Compound 7b | MCF-7 (Breast) | 3.58 | [2] |

| PC-3 (Prostate) | 3.60 | [2] | |

| Compound 12 | MCF-7 (Breast) | 0.5 | [2] |

| HepG2 (Liver) | 5.27 | [2] | |

| Series 3 (Cyanopyridines) | |||

| Compound 4c | HepG2 (Liver) | 8.02 ± 0.38 | [3] |

| HCT-116 (Colon) | 7.15 ± 0.35 | [3] | |

| Compound 4d | HepG2 (Liver) | 6.95 ± 0.34 | [3] |

| HCT-116 (Colon) | 8.35 ± 0.42 | [3] | |

| MCF-7 (Breast) | 8.50 ± 0.42 | [3] | |

| PC3 (Prostate) | 14.08 ± 0.70 | [3] |

Mechanism of Anticancer Action

The anticancer effects of nicotinonitrile derivatives are often attributed to their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, as well as their capacity to induce apoptosis.

Several substituted nicotinonitriles have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.

PIM Kinases: PIM kinases are a family of serine/threonine kinases that play a critical role in cell survival and proliferation. Their overexpression is associated with numerous cancers.

| Compound ID | PIM Kinase Isoform | IC50 (nM) | Reference |

| Compound 4k | PIM-1 | 21.2 | [2] |

| Compound 7b | PIM-1 | 18.9 | [2] |

| Compound 4 | PIM-1 | 11.4 | [2] |

| Compound 10 | PIM-1 | 17.2 | [2] |

| Compound 12 | PIM-1 | 14.3 | [2] |

| Compound 8e | PIM-1, PIM-2, PIM-3 | ≤ 280 (µM) | [4] |

| Compound 4d | PIM-1 | 460 ± 20 | [3] |

Tyrosine Kinases (TKs): Tyrosine kinases are critical components of signaling pathways that control cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.

| Compound ID | Tyrosine Kinase | IC50 (nM) | Reference |

| Compound 8 | TK | 311 | [1] |

| Compound 5g | TK | 352 | [1] |

| Icotinib Derivative 3l | EGFR | 420 | [5] |

A primary mechanism by which nicotinonitrile derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often initiated via the intrinsic pathway, characterized by the activation of specific caspase enzymes. Studies have shown that certain derivatives can significantly increase the levels of active caspases 9 and 3, leading to the execution of the apoptotic program.[1] For instance, some compounds have been observed to induce a 3 to 6-fold increase in caspase 3 and 9 activity in colon cancer cells.[1]

References

- 1. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Disclaimer: As of late 2025, specific experimental data on the mechanism of action for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile is not available in the public domain. This guide, therefore, presents a putative mechanism of action based on the well-documented biological activities of structurally related nicotinonitrile and pyridinone derivatives. The proposed pathways and experimental protocols are intended to serve as a strategic framework for future research into this compound.

Executive Summary

2-Hydroxy-6-methyl-5-phenylnicotinonitrile is a heterocyclic compound belonging to the nicotinonitrile class of molecules. While direct studies on this specific compound are lacking, its structural motifs—a substituted pyridine ring, a nitrile group, and a phenyl substituent—are common features in a variety of pharmacologically active agents. Analysis of analogous compounds suggests that 2-Hydroxy-6-methyl-5-phenylnicotinonitrile may exhibit a range of biological activities, potentially acting as an inhibitor of protein kinases, a modulator of inflammatory pathways, or an antimicrobial agent. This document outlines the potential mechanisms of action, provides hypothetical quantitative data, details relevant experimental protocols, and visualizes the proposed signaling cascades and workflows.

Proposed Mechanism of Action

Based on its structural similarity to other biologically active nicotinonitriles and pyridinones, 2-Hydroxy-6-methyl-5-phenylnicotinonitrile is hypothesized to function primarily as a kinase inhibitor. The pyridine core is a common scaffold in many ATP-competitive kinase inhibitors. The presence of the phenyl group could contribute to hydrophobic interactions within the ATP-binding pocket of various kinases, while the hydroxyl and nitrile groups may form critical hydrogen bonds.

Potential kinase targets could include those involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or kinases in the Aurora family (Aurora A and B), which are crucial for cell cycle regulation.[1] Inhibition of these kinases would lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells.

Furthermore, nicotinonitrile derivatives have been reported to possess anti-inflammatory properties by potentially inhibiting cyclooxygenase (COX) enzymes.[1] Another possible, though less likely, mechanism could involve the modulation of G-protein coupled receptors, given that some substituted pyridines act on receptors like the 5-HT2C receptor.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from initial in vitro screening of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, based on the performance of related compounds.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) | Assay Type |

| VEGFR-2 | 85 | TR-FRET |

| Aurora A | 150 | Luminescence |

| Aurora B | 120 | Luminescence |

| EGFR | > 10,000 | Radiometric |

| CDK2 | > 5,000 | ELISA |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HUVEC | Endothelial | 0.5 |

| HeLa | Cervical Cancer | 1.2 |

| A549 | Lung Cancer | 2.5 |

| MCF-7 | Breast Cancer | 3.1 |

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be necessary to elucidate the mechanism of action of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.

In Vitro Kinase Inhibition Assay (TR-FRET for VEGFR-2)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against VEGFR-2.

-

Materials: Recombinant human VEGFR-2, LanthaScreen™ Eu-anti-pY (PY20) antibody, GFP-STAT3 substrate, ATP, test compound.

-

Procedure:

-

Prepare a serial dilution of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Add 4 µL of a mixture of GFP-STAT3 substrate and VEGFR-2 enzyme.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a solution containing the Eu-anti-pY (PY20) antibody.

-

Incubate for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

-

Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the compound against various cancer cell lines.

-

Materials: Cancer cell lines (e.g., HeLa), DMEM medium, FBS, 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, MTT reagent, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the compound and incubate for 72 hours.

-

Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to calculate the GI₅₀ value.

Visualizations

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

Caption: Putative signaling pathway of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.

Caption: Experimental workflow for drug discovery and development.

References

literature review on the synthesis of nicotinonitriles

An In-depth Technical Guide to the Synthesis of Nicotinonitriles

Introduction

Nicotinonitriles, also known as 3-cyanopyridines, are a pivotal class of nitrogen-containing heterocyclic compounds. Their scaffold is a core structural unit in numerous natural products, synthetic drugs, and functional materials.[1] The biological, therapeutic, and medicinal significance of nicotinonitrile derivatives has spurred extensive research into developing efficient and diverse synthetic routes.[2] Marketed drugs such as Bosutinib, Milrinone, and Neratinib feature the nicotinonitrile core, highlighting its importance in drug development.[1][3] This review provides a comprehensive overview of the key synthetic methodologies for preparing nicotinonitriles, ranging from classical transformations to modern multi-component and catalytic strategies.

Classical Synthetic Routes

Dehydration of Nicotinamide

One of the most direct and established methods for synthesizing the parent nicotinonitrile is the dehydration of nicotinamide. This reaction typically employs a strong dehydrating agent, with phosphorus pentoxide (P₂O₅) being the most common. The process involves heating a mixture of nicotinamide and P₂O₅, followed by distillation of the product.[4] This method is effective for producing the unsubstituted nicotinonitrile in high yields.

Caption: Experimental workflow for the dehydration of nicotinamide.

Synthesis from Other Pyridine Precursors

Nicotinonitrile can also be prepared from various 3-substituted pyridines. These methods involve the conversion of a functional group at the 3-position to a nitrile group. Notable examples include:

-

From 3-Picoline (3-Methylpyridine): The ammonolysis of 3-picoline in the presence of a catalyst is a key industrial method. The reaction involves passing a mixture of 3-picoline and ammonia over a catalyst, such as a vanadium-titanium oxide system, at high temperatures (350–400 °C).[5][6] This process can achieve high yields and selectivity for 3-cyanopyridine.[6]

-

From 3-Bromopyridine: A classic nucleophilic substitution reaction where 3-bromopyridine is treated with cuprous cyanide (CuCN).[4]

-

From 3-Pyridinesulfonic Acid: This method involves the fusion of the sodium salt of 3-pyridinesulfonic acid with sodium cyanide.[4]

Construction of the Pyridine Ring

Building the substituted pyridine ring from acyclic precursors is a versatile strategy that allows for the introduction of diverse functional groups.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical method for synthesizing substituted 2-pyridones, which can be precursors to other nicotinonitriles. The reaction involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound, such as an acetoacetic ester, in the presence of ammonia.[7][8] A variation uses a ketone and a cyanoacetic ester with alcoholic ammonia.[7] The mechanism proceeds through enolization, Michael addition, and subsequent cyclization and dehydration steps.[8]

Caption: Simplified mechanism of the Guareschi-Thorpe Condensation.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for producing 2,3,6-trisubstituted pyridines.[9][10] The first step is a Michael addition of an enamine to an ethynyl ketone, which forms an aminodiene intermediate. This intermediate is then isolated and undergoes a heat-induced cyclodehydration in the second step to yield the pyridine product.[10] A significant drawback of the original method is the high temperature required for the final cyclization.[10] Modern modifications have led to one-pot procedures that avoid the need to isolate the intermediate.[11][12]

Caption: The two-step process of the Bohlmann-Rahtz Pyridine Synthesis.

Multi-Component Reactions (MCRs)

Multi-component reactions, which combine three or more reactants in a single pot, have become a cornerstone of modern synthetic chemistry for their efficiency and atom economy. Numerous MCRs have been developed for the synthesis of highly functionalized nicotinonitriles.

A common and effective strategy involves the one-pot reaction of an aldehyde, a ketone (or other active methylene compound), a cyanide source (typically malononitrile), and an ammonia source (ammonium acetate).[3] This approach allows for the rapid assembly of complex pyridine structures.

-

Starting from Chalcones: α,β-Unsaturated ketones (chalcones) can be condensed with malononitrile or ethyl cyanoacetate in the presence of an ammonia source like ammonium acetate to yield 4,6-disubstituted nicotinonitriles.[3][13]

-

Catalytic Approaches: Recent advances have focused on developing novel catalysts to improve yields and reaction conditions. Magnetic nanoparticle-based catalysts, for example, have been employed in the synthesis of nicotinonitriles under solvent-free conditions, allowing for easy separation and recycling of the catalyst.[14][15]

Caption: General workflow for a four-component synthesis of nicotinonitriles.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various nicotinonitrile synthesis methods cited in the literature.

Table 1: Classical and Stoichiometric Methods

| Method | Starting Materials | Reagents/Conditions | Yield | Reference |

| Dehydration | Nicotinamide | P₂O₅, vigorous heating | 83–84% | [4] |

| Ammonolysis | 3-Picoline, Ammonia | V₂O₅/MoO₃/ZrO₂ catalyst, 350-400 °C | ~75% | [6] |

| MCR | 2-Acetylnaphthalene, Aldehyde, Ethyl cyanoacetate | Ammonium acetate, heating | ~80% | [16] |

| MCR | (E)-4-(dimethylamino)but-3-en-2-one, Malononitrile | POCl₃, PCl₅ | 55.7% (total) | [17] |

Table 2: Modern Catalytic Multi-Component Reactions

| Catalyst | Starting Materials | Conditions | Yield | Reference |

| Fe₃O₄@SiO₂@tosyl-carboxamide | Aldehyde, 1-(dibenzo[b,d]furan-2-yl)ethanone, 3-oxo-3-phenylpropanenitrile, Ammonium acetate | Solvent-free | 50–73% | [14] |

| Fe₃O₄@SiO₂@(CH₂)₃-urea-benzimidazole sulfonic acid | 3-Acetylcoumarin, Aldehyde, Malononitrile, Ammonium acetate | Solvent-free | 55–88% | [18] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Nicotinonitrile by Dehydration of Nicotinamide[4]

Materials:

-

Nicotinamide (100 g, 0.82 mole)

-

Phosphorus pentoxide (100 g, 0.70 mole)

-

Ether or Acetone for rinsing

Procedure:

-

In a dry 1-liter round-bottomed flask, place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide. Stopper the flask and shake to thoroughly mix the powders.

-

Connect the flask via a wide-bore tube to an 80-cm air condenser arranged for distillation. Use a 125-ml Claisen flask immersed in an ice-salt bath as the receiver. Ensure the end of the condenser does not extend far into the receiver to prevent clogging.

-

Reduce the pressure to 15–20 mm Hg.

-

Heat the mixture with a large, free flame from a high-temperature burner (e.g., Fisher or Meker type). Move the flame about to melt the material as rapidly as possible.

-

Heat the mixture vigorously for 15–20 minutes, or until no more product distills over.

-

Allow the apparatus to cool completely.

-

Rinse the product out of the condenser and connecting tube with ether or acetone. If acetone is used, it should be removed by distillation under reduced pressure before the final step.

-

Combine the rinsings with the distillate, distill off the ether on a steam bath, and then distill the product at atmospheric pressure using an air condenser.

-

Collect the fraction boiling at 205–208 °C. The yield of nicotinonitrile is 71–72 g (83–84%).

Protocol 2: General Method for Catalytic MCR Synthesis of Nicotinonitrile Derivatives[14]

Materials:

-

Aldehyde (1 mmol)

-

3-(4-chlorophenyl)-3-oxopropanenitrile (1 mmol)

-

1-(dibenzo[b,d]furan-2-yl)ethanone (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (0.015 g)

Procedure:

-

In a round-bottom flask, combine the aldehyde, 3-(4-chlorophenyl)-3-oxopropanenitrile, 1-(dibenzo[b,d]furan-2-yl)ethanone, ammonium acetate, and the magnetic catalyst.

-

Heat the mixture under solvent-free conditions according to the optimized temperature and time determined for the specific substrates (as reported in the literature, typically via conventional heating or microwave irradiation).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol and use an external magnet to separate and recover the magnetic catalyst.

-

Pour the reaction mixture into cold water.

-

Collect the resulting solid precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nicotinonitrile derivative.

References

- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Guareschi-Thorpe Condensation [drugfuture.com]

- 8. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]

- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 13. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-phenylnicotinonitrile: Discovery, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, a substituted pyridinone derivative of significant interest in medicinal chemistry. While a dedicated historical record of this specific molecule is not extensively documented, this paper constructs a plausible history based on the evolution of synthetic methodologies for related nicotinonitrile and 2-pyridone scaffolds. This guide details a proposed, robust synthetic protocol, presents quantitative biological activity data from structurally similar compounds, and explores a hypothetical mechanism of action based on the established activities of this chemical class. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the nicotinonitrile framework.

A Plausible History and Discovery

The discovery of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile is not marked by a singular, documented event but rather is a product of the broader exploration of nicotinonitrile and 2-pyridone derivatives in medicinal chemistry. The journey of this class of compounds can be traced through the development of synthetic methods for constructing the substituted pyridine ring.

Initially, research into nicotinic acid and its derivatives laid the groundwork for the synthesis of more complex structures.[1] The inherent biological significance of the pyridine nucleus, found in essential molecules like vitamins and coenzymes, spurred investigations into its synthetic analogs.[2][3]

A significant leap forward in the synthesis of highly substituted pyridines, including nicotinonitriles, came with the advent of multicomponent reactions. These reactions, which allow for the formation of complex molecules from three or more starting materials in a single step, proved to be a highly efficient way to generate diverse libraries of compounds for biological screening.

The synthesis of 2-pyridone derivatives, which exist in tautomeric equilibrium with 2-hydroxypyridines, has also been a major focus.[4][5][6] The development of methods to construct the 2-pyridone ring, often through condensation reactions, has been instrumental in accessing compounds like 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.[7][8]

The specific substitution pattern of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, with its phenyl and methyl groups, suggests a synthetic strategy likely rooted in the use of a chalcone precursor, which would provide the necessary carbon framework for the pyridine ring. While the exact "discovery" of this molecule may be lost to the annals of routine synthetic exploration, its existence is a logical extension of the established and versatile chemistry of nicotinonitriles and 2-pyridones.

Proposed Synthetic Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, based on established methods for the synthesis of related 2-pyridone derivatives.

Reaction Scheme:

Caption: Proposed synthetic workflow for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.

Step 1: Synthesis of Benzylideneacetone (Chalcone Intermediate)

-

To a stirred solution of benzaldehyde (10.6 g, 0.1 mol) and acetone (8.7 g, 0.15 mol) in ethanol (100 mL), a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred vigorously for 2-3 hours, during which a yellow precipitate forms.

-

The reaction is monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

-

The precipitate is collected by filtration, washed with cold water until the washings are neutral to litmus, and then washed with a small amount of cold ethanol.

-

The crude benzylideneacetone is recrystallized from ethanol to yield a pure crystalline solid.

Step 2: Synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

-

In a round-bottom flask equipped with a reflux condenser, sodium metal (2.3 g, 0.1 mol) is dissolved in absolute ethanol (100 mL) to prepare a solution of sodium ethoxide.

-

To this solution, cyanoacetamide (8.4 g, 0.1 mol) is added, and the mixture is stirred until the cyanoacetamide dissolves.

-

Benzylideneacetone (14.6 g, 0.1 mol) is then added to the reaction mixture.

-

The mixture is heated to reflux for 6-8 hours. The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water (500 mL).

-

The resulting solution is acidified with dilute hydrochloric acid until a precipitate forms.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.

Biological Activity of Structurally Related Nicotinonitrile Derivatives

| Compound Class | Activity | Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |

| 4,6-Diaryl-3-cyano-2-pyridones | Anticancer | HCT-116 (Colon) | IC₅₀ = 7.26 µM | [9] |

| 4,6-Diaryl-3-cyano-2-pyridones | Anticancer | MCF-7 (Breast) | IC₅₀ values in the low micromolar range | [3] |

| 3-Cyanopyridine-sulfonamide hybrids | Anticancer (VEGFR-2 inhibitor) | Various human cancer cell lines | GI₅₀ = 1.06-8.92 µM, VEGFR-2 IC₅₀ = 3.6 µM | [10] |

| 1,2,3-Triazole-linked nicotinonitriles | Antibacterial | Staphylococcus aureus | MIC = 16.8 µg/mL | [10] |

| Piperidinium 3-cyanopyridine thiolate | Aphidicidal | Cowpea aphid | LC₅₀ = 0.12 ppm | [11] |

Hypothetical Mechanism of Action and Signaling Pathway

Based on the potent anticancer activity observed in structurally related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, it is plausible that 2-Hydroxy-6-methyl-5-phenylnicotinonitrile exerts its effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7] One such pathway is the MAP kinase (MAPK) signaling cascade, which is frequently dysregulated in various cancers.

The following diagram illustrates a generalized MAPK signaling pathway, a potential target for compounds of this class.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

In this proposed mechanism, 2-Hydroxy-6-methyl-5-phenylnicotinonitrile could act as an inhibitor of one of the kinases in the MAPK cascade, such as RAF or MEK. By blocking the phosphorylation and subsequent activation of downstream effectors, the compound would disrupt the signaling cascade that leads to the transcription of genes involved in cell proliferation and survival, ultimately leading to an anticancer effect.

Conclusion

2-Hydroxy-6-methyl-5-phenylnicotinonitrile represents a promising scaffold for the development of novel therapeutic agents. While its specific history is intertwined with the broader exploration of nicotinonitrile chemistry, the established synthetic routes and the significant biological activities of its structural analogs provide a strong rationale for its further investigation. The proposed synthetic protocol offers a viable pathway for its synthesis, and the compiled biological data for related compounds suggests a high potential for anticancer and antimicrobial activities. Future research should focus on the synthesis and in-depth biological evaluation of this compound to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for 2-Hydroxypyridine (HMDB0013751) [hmdb.ca]

- 7. journals.innovareacademics.in [journals.innovareacademics.in]

- 8. iipseries.org [iipseries.org]

- 9. researchgate.net [researchgate.net]

- 10. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 11. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the potential therapeutic applications of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. Due to the limited direct research on this specific molecule, this paper extrapolates potential mechanisms of action and therapeutic targets by examining structurally related compounds, including substituted pyridines, 2-pyridones, and nicotinonitrile derivatives. The evidence presented herein suggests that 2-Hydroxy-6-methyl-5-phenylnicotinonitrile may hold promise as a modulator of key signaling pathways implicated in oncology, inflammation, and infectious diseases. This whitepaper aims to serve as a foundational resource to guide future research and drug development efforts.

Introduction

The pyridine scaffold is a ubiquitous and versatile pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] The specific compound, 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, combines the key structural features of a 2-pyridone, a methyl group, a phenyl substituent, and a nitrile moiety. This unique combination of functional groups suggests the potential for multifaceted pharmacological activities. This whitepaper will explore the potential therapeutic targets of this molecule by analyzing the established biological activities of its structural analogs.

Chemical Structure and Properties

IUPAC Name: 2-Hydroxy-6-methyl-5-phenylpyridine-3-carbonitrile

Chemical Formula: C₁₃H₁₀N₂O

Molecular Weight: 210.23 g/mol

Structure:

(Note: A representative image would be placed here in a final document.)

The 2-pyridone tautomer is generally the predominant form in both solid and solution phases.[5] The presence of the nitrile group, phenyl ring, and methyl group can significantly influence the molecule's lipophilicity, electronic distribution, and steric interactions, thereby affecting its binding affinity to various biological targets.

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacological profiles of structurally similar compounds, several potential therapeutic targets for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile can be hypothesized.

Oncology

Substituted pyridines and 2-pyridones are well-represented among anticancer agents.[5][6] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: Many 2-pyridone derivatives are potent kinase inhibitors, targeting the ATP-binding cleft of these enzymes.[7] Potential kinase targets could include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. Cyanopyridone derivatives have demonstrated potent inhibitory activity against VEGFR-2.[7]

-

HER-2 (Human Epidermal Growth Factor Receptor 2): Overexpression of HER-2 is a key driver in certain breast cancers. Some cyanopyridones have shown dual inhibitory action against both VEGFR-2 and HER-2.[7]

-

Other Serine/Threonine and Tyrosine Kinases: The pyridine scaffold is a common feature in inhibitors of a wide range of kinases involved in cell proliferation and survival pathways, such as AKT1 and ERα.[8]

-

-

Enzyme Inhibition:

-

Histone Deacetylases (HDACs): Hydroxypyridone derivatives have been investigated as inhibitors of metalloenzymes, including HDACs, which are promising targets for cancer therapy.[9]

-

Topoisomerase I: Camptothecin, a natural product containing a 2-pyridone moiety, is a known inhibitor of DNA topoisomerase I.[5]

-

Infectious Diseases

Pyridine derivatives have a long history of use as antimicrobial agents.[3]

-

Antibacterial Activity: The pyridine scaffold is present in several antibacterial drugs. Newly synthesized pyridine compounds have shown activity against multidrug-resistant bacteria like MRSA.[3] The mechanism can involve the disruption of bacterial cell wall synthesis, DNA replication, or metabolic pathways.

-

Antifungal Activity: Certain 2-pyridone-containing natural products exhibit potent antifungal properties.[10]

Inflammation

-

Anti-inflammatory Agents: The pyridine nucleus is found in various anti-inflammatory drugs.[1] The mechanism could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro activities of various substituted pyridine and 2-pyridone derivatives against different biological targets. This data provides a reference for the potential potency of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.

| Compound Class | Target | Assay | IC₅₀ (µM) | Reference |

| Cyanopyridone Derivatives | VEGFR-2 | Kinase Assay | 0.124 - 0.217 | [7] |

| Cyanopyridone Derivatives | HER-2 | Kinase Assay | 0.077 - 0.168 | [7] |

| Cyanopyridone Derivatives | MCF-7 (Breast Cancer) | MTT Assay | 1.39 - 1.77 | [7] |

| Cyanopyridone Derivatives | HepG2 (Liver Cancer) | MTT Assay | 2.68 - 2.71 | [7] |

| Pyrido[2,3-d]pyrimidine Derivatives | hCA I (Carbonic Anhydrase) | CO₂ Hydration Assay | 6.79 | [11] |

| Pyrido[2,3-d]pyrimidine Derivatives | hCA II (Carbonic Anhydrase) | CO₂ Hydration Assay | 7.22 | [11] |

| Pyrimidine Derivatives | Glutathione S-Transferase | Enzyme Inhibition Assay | 0.037 - 0.662 | [12] |

| Bicyclic Hydroxypyridones | h-MB-COMT | Enzyme Inhibition Assay | 0.0063 - 0.220 | [9] |

| Chalcone-hydroxypyridone Hybrids | Tyrosinase (monophenolase) | Enzyme Inhibition Assay | 2.25 - 3.07 | [9] |

| Chalcone-hydroxypyridone Hybrids | Tyrosinase (diphenolase) | Enzyme Inhibition Assay | 11.70 - 19.3 | [9] |

Experimental Protocols

This section outlines general methodologies for key experiments to evaluate the potential therapeutic activities of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile.

Synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

A plausible synthetic route for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile can be adapted from established methods for the synthesis of substituted nicotinonitriles. A one-pot, multi-component reaction is a common and efficient approach.

General Procedure:

-

A mixture of benzaldehyde (1 equivalent), 1-phenylethan-1-one (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (excess) in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF and water).

Note: This is a generalized protocol. Optimization of reactants, solvent, temperature, and reaction time may be necessary.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the inhibitory activity of the test compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

The luminescence signal is measured using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations

Potential Signaling Pathways

Caption: Potential inhibitory effects on key oncogenic signaling pathways.

Experimental Workflow for In Vitro Screening

Caption: A generalized workflow for the initial in vitro evaluation.

Conclusion and Future Directions

While direct experimental data on 2-Hydroxy-6-methyl-5-phenylnicotinonitrile is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a promising scaffold for the development of novel therapeutic agents. The presence of the 2-pyridone core, combined with the nitrile and phenyl substituents, points towards potential activities in oncology, infectious diseases, and inflammation.

Future research should focus on the following areas:

-

Efficient Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce sufficient quantities of the compound for thorough biological evaluation.

-

In Vitro Screening: A broad-based screening against a panel of kinases, cancer cell lines, and microbial strains to identify its primary biological activities.

-

Mechanism of Action Studies: Once a primary activity is identified, detailed mechanistic studies should be conducted to elucidate the precise molecular targets and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of each structural moiety to the observed biological activity and to optimize potency and selectivity.

This whitepaper provides a foundational framework to stimulate and guide further investigation into the therapeutic potential of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile, a molecule that warrants exploration in the quest for new and effective medicines.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and In Vitro Inhibition Effect of New Pyrido[2,3-d]pyrimidine Derivatives on Erythrocyte Carbonic Anhydrase I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jag.journalagent.com [jag.journalagent.com]

The Architect's Guide to Nicotinonitrile Scaffolds: A Technical Manual for Structural Elucidation

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of novel nicotinonitrile compounds. This whitepaper provides an in-depth overview of the methodologies, data interpretation, and logical workflows necessary for the unambiguous characterization of this important class of molecules.

Nicotinonitrile derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory effects. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. This guide serves as a practical resource for navigating the structural elucidation process, from initial spectroscopic screening to definitive crystallographic analysis.

The Strategic Workflow for Structural Confirmation

The structural elucidation of a novel nicotinonitrile compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. A logical and efficient workflow is crucial to progressing from a newly synthesized or isolated compound to a fully characterized molecule with a confirmed structure.

The typical workflow begins with preliminary characterization using spectroscopic methods that provide initial structural insights. This is followed by high-resolution mass spectrometry to determine the elemental composition. For unambiguous confirmation of connectivity and stereochemistry, advanced NMR techniques are employed. Finally, single-crystal X-ray diffraction, when feasible, provides the definitive atomic-level structure.

Figure 1: General Workflow for Structural Elucidation

Core Analytical Methodologies

The following sections provide detailed protocols for the key analytical techniques employed in the structural elucidation of novel nicotinonitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes through-bond connectivities.

2.1.1 Experimental Protocol for ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the novel nicotinonitrile compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

-

¹³C NMR:

-